molecular formula C9H19N B15448942 N-Ethyl-N,2-dimethylpent-1-en-3-amine CAS No. 62721-70-4

N-Ethyl-N,2-dimethylpent-1-en-3-amine

Cat. No.: B15448942
CAS No.: 62721-70-4
M. Wt: 141.25 g/mol
InChI Key: UKNPZUUBDGXYBD-UHFFFAOYSA-N
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Description

N-Ethyl-N,2-dimethylpent-1-en-3-amine (CAS: 62721-70-4; C₉H₁₉N) is a tertiary aliphatic amine featuring a branched carbon skeleton with an ethyl group, two methyl groups, and a double bond at position 1 of the pentene chain. Its structural attributes include:

  • Molecular formula: C₉H₁₉N
  • Molecular weight: 141.25 g/mol .
  • SMILES: CCC(N(C)CC)C(C)=C .
  • Key structural features:
    • 1 double bond (enamine structure).
    • 1 tertiary amine center (N-ethyl, N-methyl substituents).
    • 4 rotatable bonds and a branched hydrocarbon chain .

The compound’s stereoelectronic properties are influenced by the electron-rich tertiary amine and the electron-deficient double bond, which may dictate its reactivity in alkylation, acylation, or cyclization reactions.

Properties

CAS No.

62721-70-4

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethyl-N,2-dimethylpent-1-en-3-amine

InChI

InChI=1S/C9H19N/c1-6-9(8(3)4)10(5)7-2/h9H,3,6-7H2,1-2,4-5H3

InChI Key

UKNPZUUBDGXYBD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C)N(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Branching

Compound Name Molecular Formula Substituents on Nitrogen Additional Features Key Differences
N-Ethyl-N,2-dimethylpent-1-en-3-amine C₉H₁₉N Ethyl, methyl Double bond at C1 Reference compound
N-Ethyl-N-isopropylpropan-2-amine C₈H₁₉N Ethyl, isopropyl Saturated chain Bulkier isopropyl group; no double bond
N,N,3,3-Tetramethylheptan-1-amine C₁₁H₂₅N Two methyl groups Two additional methyl groups at C3 Longer chain; increased steric hindrance
N,N-Diethyl-6-methyl-3-heptanamine C₁₂H₂₇N Diethyl Saturated heptane chain Larger molecular weight; linear structure

Key Observations :

  • Branching : The target compound’s ethyl and methyl substituents balance steric hindrance and electronic effects, whereas analogs like N,N,3,3-tetramethylheptan-1-amine exhibit higher steric bulk due to multiple methyl groups .

Functional Group Impact: Double Bonds

Compound Name Double Bond Position Conjugation Potential Reactivity
This compound C1 Isolated Susceptible to electrophilic addition
(E)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine C2 and C6 Conjugated Stabilized via resonance; may undergo Diels-Alder reactions
N,N-Diethyl-3-phenylprop-2-en-1-amine C2 Adjacent to phenyl Enhanced stability via aromatic conjugation

Key Observations :

  • The isolated double bond in the target compound may render it more reactive in hydrogenation or oxidation compared to conjugated dienes (e.g., N,N-diethyloctadienamine ) .
  • Aromatic analogs (e.g., N,N-diethyl-3-phenylprop-2-en-1-amine ) exhibit stabilized electronic structures due to resonance with phenyl groups .

Molecular Weight and Chain Length

Compound Name Molecular Weight (g/mol) Chain Length Applications/Implications
This compound 141.25 C5 Research chemical; potential synthetic intermediate
N,N-Diethyl-6-methyl-3-heptanamine 185.36 C7 Likely lower volatility due to longer chain
N-Ethyl-N-isopropylpropan-2-amine 129.25 C3 Simpler structure; used in peptide coupling

Key Observations :

  • Longer chains (e.g., C7 in N,N-diethyl-6-methyl-3-heptanamine ) increase molecular weight and reduce volatility .
  • The target compound’s intermediate chain length (C5) may optimize solubility in organic solvents for synthetic applications.

Q & A

Basic Research Questions

Q. How is the molecular structure of N-Ethyl-N,2-dimethylpent-1-en-3-amine validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural validation. The compound’s 3D coordinates can be refined using programs like SHELXL . Key parameters include bond lengths (e.g., C=C double bond at ~1.34 Å) and angles (e.g., tetrahedral geometry around the tertiary amine nitrogen). For rapid validation, compare experimental spectroscopic data (e.g., 13C NMR^{13}\text{C NMR} shifts for the allylic carbons at δ ~115–125 ppm) with computed values from density functional theory (DFT).
  • Data Sources : PubChem (InChIKey: UKNPZUUBDGXYBD-UHFFFAOYSA-N) and crystallographic databases .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

  • Methodology : The compound can be synthesized via reductive amination of 2-methylpent-1-en-3-one with ethylmethylamine under hydrogenation (H2_2, Pd/C). Alternatively, alkylation of N-ethylmethylamine with 3-chloro-2-methylpent-1-ene in the presence of a base (e.g., K2_2CO3_3) is feasible. Optimize yields by controlling reaction temperature (70–90°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios (amine:electrophile = 1.2:1) .
  • Key Metrics : Typical yields range from 45–65%; purity is confirmed via GC-MS or 1H NMR^1\text{H NMR} (e.g., vinyl proton at δ 5.2–5.8 ppm as a multiplet).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allylic amine moiety in catalytic applications?

  • Methodology : Use molecular orbital theory (e.g., HOMO-LUMO analysis) to assess nucleophilicity at the nitrogen center. DFT calculations (B3LYP/6-311+G(d,p)) reveal charge distribution: the tertiary amine nitrogen carries a partial positive charge (δ+ ~0.3), while the adjacent double bond stabilizes conjugation. Transition-state modeling (e.g., for alkylation reactions) identifies steric hindrance from the ethyl and methyl groups as a rate-limiting factor .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in spectroscopic data for enantiomeric mixtures of this compound?

  • Methodology : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. For NMR, use chiral shift reagents (e.g., Eu(hfc)3_3) to split signals. If stereocenters are present (e.g., in analogs like (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine), assign configurations via NOESY correlations or X-ray crystallography .
  • Case Study : Discrepancies in 19F NMR^{19}\text{F NMR} shifts for fluorinated analogs may arise from solvent polarity effects; replicate experiments in deuterated DMSO vs. CDCl3_3.

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodology : Molecular docking (AutoDock Vina) simulates binding to targets like α2_2-adrenergic receptors. The ethyl and methyl groups create steric bulk, reducing binding affinity compared to less-substituted amines. Pharmacophore models highlight the importance of the lone pair on nitrogen for hydrogen bonding with Asp113^{113} in the receptor’s active site .
  • Experimental Validation : Radioligand displacement assays (IC50_{50} values) quantify competitive inhibition.

Safety and Contamination Analysis

Q. What protocols mitigate the risk of N-nitrosamine formation during synthesis or storage?

  • Methodology : Avoid nitrosating agents (e.g., NOx_x, nitrites) in reaction conditions. Test for trace nitrosamines via LC-MS/MS with a limit of detection (LOD) < 10 ppb. Store the compound under inert atmosphere (N2_2) at -20°C to prevent degradation .
  • Case Study : Contamination from recycled solvents (e.g., dichloromethane with residual amines) is a common source; implement strict solvent QC protocols.

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